4-Chloro-6-ethylpyrimidine 4-Chloro-6-ethylpyrimidine
Brand Name: Vulcanchem
CAS No.: 141602-25-7
VCID: VC21146108
InChI: InChI=1S/C6H7ClN2/c1-2-5-3-6(7)9-4-8-5/h3-4H,2H2,1H3
SMILES: CCC1=CC(=NC=N1)Cl
Molecular Formula: C6H7ClN2
Molecular Weight: 142.58 g/mol

4-Chloro-6-ethylpyrimidine

CAS No.: 141602-25-7

Cat. No.: VC21146108

Molecular Formula: C6H7ClN2

Molecular Weight: 142.58 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6-ethylpyrimidine - 141602-25-7

Specification

CAS No. 141602-25-7
Molecular Formula C6H7ClN2
Molecular Weight 142.58 g/mol
IUPAC Name 4-chloro-6-ethylpyrimidine
Standard InChI InChI=1S/C6H7ClN2/c1-2-5-3-6(7)9-4-8-5/h3-4H,2H2,1H3
Standard InChI Key MFZPGDQOHZBCRW-UHFFFAOYSA-N
SMILES CCC1=CC(=NC=N1)Cl
Canonical SMILES CCC1=CC(=NC=N1)Cl

Introduction

Chemical Identity and Structure

Basic Information

4-Chloro-6-ethylpyrimidine is a substituted pyrimidine compound containing a chlorine atom and an ethyl group attached to the pyrimidine ring. The basic information about this compound is summarized in Table 1.

Table 1: Basic Information of 4-Chloro-6-ethylpyrimidine

ParameterInformation
Common Name4-Chloro-6-ethylpyrimidine
Molecular FormulaC6H7ClN2
Molecular Weight142.586 g/mol
CAS Number141602-25-7
European Community (EC) Number862-250-4
Creation Date2006-10-26
Modification Date2025-03-08

The compound belongs to the class of chlorinated pyrimidines, which are important in various chemical reactions and potential applications in synthetic organic chemistry .

Chemical Structure

The chemical structure of 4-Chloro-6-ethylpyrimidine consists of a pyrimidine ring (a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3) with a chlorine substituent at position 4 and an ethyl group at position 6. This structure gives the compound its characteristic properties and reactivity patterns .

The structural representation can be described using various chemical notations. The compound features a planar aromatic ring with specific electron distribution patterns that influence its chemical behavior, particularly in nucleophilic substitution reactions where the chlorine atom serves as a leaving group.

Identifiers and Nomenclature

4-Chloro-6-ethylpyrimidine is identified through various chemical identifiers and nomenclature systems as shown in Table 2.

Table 2: Chemical Identifiers and Nomenclature

Identifier TypeDesignation
IUPAC Name4-Chloro-6-ethylpyrimidine
CAS Number141602-25-7
DSSTox Substance IDDTXSID10456473
Nikkaji NumberJ2.940.356B
WikidataQ82278984

Additional synonyms include:

  • 4-chloro-6-ethyl-pyrimidine

  • Pyrimidine, 4-chloro-6-ethyl-

  • MFCD09746254

  • SCHEMBL1370741

  • DTXCID00407292

These identifiers are essential for accurately referencing the compound in chemical databases, research publications, and regulatory documentation.

Physical and Chemical Properties

Chemical Properties

The chemical properties of 4-Chloro-6-ethylpyrimidine are largely determined by its structure, particularly the presence of the chlorine atom at position 4 of the pyrimidine ring. While specific chemical reactivity data is limited in the provided search results, general chemical properties can be inferred from its structure:

  • Reactivity: The chlorine atom at position 4 is likely susceptible to nucleophilic substitution reactions, making this compound valuable as a synthetic intermediate.

  • Stability: The aromatic pyrimidine ring confers some stability to the compound, though it may be sensitive to strong oxidizing or reducing agents.

  • Solubility: It is likely to have limited solubility in water but better solubility in organic solvents such as dichloromethane, chloroform, or ethanol based on its structure .

The presence of an ethyl group at position 6 influences the electron distribution within the molecule, potentially affecting its reactivity compared to other chloropyrimidines.

Hazard StatementCategoryDescriptionPercentage of Notifications
H302Acute Toxicity, Oral - Category 4Harmful if swallowed50%
H315Skin Corrosion/Irritation - Category 2Causes skin irritation100%
H319Serious Eye Damage/Eye Irritation - Category 2ACauses serious eye irritation100%
H335Specific Target Organ Toxicity, Single Exposure - Category 3May cause respiratory irritation100%

The percentages indicate the proportion of notified classifications to the European Chemicals Agency (ECHA) that included each hazard code. This data is aggregated from multiple company submissions .

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